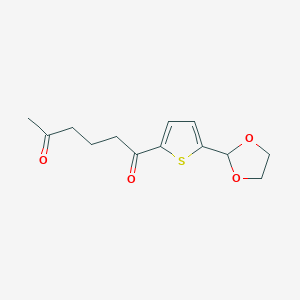

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone

描述

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a thiophene ring, and a ketone group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dioxolane ring, followed by the introduction of the thiophene ring and the ketone group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as distillation, crystallization, and chromatography are essential to obtain the compound in high purity.

化学反应分析

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.

Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

科学研究应用

Medicinal Chemistry

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone has shown promise in medicinal chemistry due to its potential as a pharmacophore in drug design. The following applications are noteworthy:

- Anticancer Activity: Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation. For instance, diazo compounds have been shown to exhibit significant anticancer properties by interfering with amino acid metabolism in tumor cells . The ketone functionality may enhance the bioactivity of this compound through metabolic pathways.

- Enzyme Inhibition: The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways related to cancer and other diseases. Its ability to act as a covalent inhibitor could be explored further in enzyme assays.

Chemical Biology

The unique reactivity of the dioxolane moiety allows for applications in chemical biology:

- Chemical Probes: Similar compounds have been utilized as chemical probes to study protein interactions and modifications within cells. The dioxolane ring can undergo selective reactions that facilitate the labeling of biomolecules . This property could be harnessed for tracking cellular processes or studying protein dynamics.

- Bioconjugation: The electrophilic nature of the ketone can be exploited for bioconjugation techniques, allowing for the attachment of fluorophores or other functional groups to proteins or nucleic acids . This application is valuable in developing diagnostic tools and therapeutic agents.

Materials Science

The versatility of this compound extends to materials science:

- Polymer Chemistry: The compound can serve as a monomer or additive in polymer synthesis. Its reactive sites allow for incorporation into polymer chains, potentially leading to materials with tailored properties such as enhanced thermal stability or improved mechanical strength.

- Coatings and Films: Due to its unique chemical structure, this compound may find applications in developing coatings or films with specific functionalities, such as UV protection or antimicrobial properties.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of similar thienyl-containing compounds, researchers found that these compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key metabolic enzymes involved in cancer cell proliferation . Further research into this compound could reveal similar properties.

Case Study 2: Chemical Probing in Cellular Systems

A recent investigation utilized diazo compounds as chemical probes for studying glycosylation patterns on cell surfaces. The study demonstrated that such compounds could selectively label glycoproteins without interfering with other cellular components . This methodology could be adapted for use with this compound to explore its interactions within biological systems.

作用机制

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and thiophene rings can participate in various binding interactions, while the ketone group can undergo nucleophilic attack. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

相似化合物的比较

Similar Compounds

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone: shares similarities with other compounds containing dioxolane and thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

生物活性

5-(1,3-Dioxolan-2-YL)-2-thienyl 4-oxopentyl ketone is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its antibacterial and antifungal properties, through a review of relevant literature and research findings.

Structure and Synthesis

The structure of this compound consists of a dioxolane ring linked to a thienyl group and a ketone moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound in good yields.

Antibacterial Activity

Research has shown that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, a study synthesized various 1,3-dioxolane derivatives and tested them against several bacterial strains. The results indicated that many derivatives displayed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625 |

| Compound 2 | Staphylococcus epidermidis | 1250 |

| Compound 3 | Enterococcus faecalis | 625 |

These findings suggest that the presence of the dioxolane ring contributes to the antibacterial efficacy of these compounds.

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of similar dioxolane derivatives has been investigated. A notable study tested various dioxolanes against Candida albicans, revealing that most compounds exhibited significant antifungal activity, with some showing complete inhibition at specific concentrations .

| Compound | Fungal Strain | Activity |

|---|---|---|

| Compound A | Candida albicans | Significant |

| Compound B | Candida albicans | Complete Inhibition |

Case Studies

Several case studies have highlighted the biological potential of dioxolane derivatives:

- Case Study on Antimicrobial Properties : A comprehensive analysis of synthesized dioxolanes demonstrated their effectiveness against multiple bacterial strains and fungi. The study emphasized the importance of structural modifications in enhancing biological activity .

- Chiral vs. Racemic Compounds : Research comparing enantiomerically pure and racemic forms of dioxolanes indicated that chiral compounds often exhibited superior biological activities compared to their racemic counterparts. This underscores the significance of stereochemistry in drug design .

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c1-9(14)3-2-4-10(15)11-5-6-12(18-11)13-16-7-8-17-13/h5-6,13H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRDHTFBBCXYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641901 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-66-2 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。